molecular formula C15H19N3O6 B1584451 (S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid CAS No. 6610-42-0

(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid

Cat. No. B1584451
CAS RN: 6610-42-0
M. Wt: 337.33 g/mol
InChI Key: SOUXAAOTONMPRY-UHFFFAOYSA-N
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Description

“(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid” is a chemical compound . It is also known as Z-Glu(OBzl)-OH, N-Carbobenzoxy-L-glutamic Acid 5-Benzyl Ester, 5-Benzyl N-Cbz-L-glutamate, and N-Benzyloxycarbonyl-L-glutamic acid 5-benzyl ester .


Synthesis Analysis

The synthesis of this compound involves the reaction of (S)-5-amino-2-(benzyloxycarbonylamino)pentanoic acid with tert-butyl 4-oxopiperidine-l-carboxylate in a solvent such as tetrahydrofuran (THF) and water .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H18N2O4 . The InChI Key for this compound is ZYGRWJVRLNJIMR-NSHDSACASA-N .


Chemical Reactions Analysis

This compound can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.3 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Flavor Generation in Dairy Products

Compounds with carbonyl-amino acid complexes are crucial in generating flavors in dairy products. Research by Griffith and Hammond (1989) highlights the importance of such complexes in aqueous extracts of cheeses and cultures, where carbonyls like glyoxal and methylglyoxal interact with amino acids to produce distinct flavors through reactions such as the Strecker degradation. This process results in the formation of compounds like isovaleraldehyde and 2-methylbutanal, essential for cheese flavors (Griffith & Hammond, 1989).

Biochemical Phosphorus Removal

In wastewater treatment, certain compounds facilitate enhanced biological phosphorus removal. Hood and Randall (2001) conducted experiments showing how volatile fatty acids and amino acids affect phosphorus removal efficiency, indicating the potential for optimizing this process with specific chemical inputs (Hood & Randall, 2001).

Organic Synthesis and Catalysis

Compounds similar to (S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid play a role in organic synthesis and catalysis. For instance, Gao et al. (2015) discuss the use of acetate-based ionic liquids in the synthesis of benzothiazoles, demonstrating the potential of certain functional groups in catalyzing reactions under mild conditions (Gao et al., 2015).

Stress Tolerance in Microbes

The research on microbial tolerance to weak acid stress, including carboxylic acids, provides insights into how organisms adapt to environmental pressures. This knowledge is crucial for fields such as food safety, medicine, and biorefinery development, where controlling microbial activity is essential (Mira & Teixeira, 2013).

Antiviral and Antitumor Activity

Ali et al. (2005) synthesized new derivatives of amino acids, highlighting the potential of these compounds in developing treatments with antiviral and antitumor properties. Such research underscores the importance of amino acid derivatives in medicinal chemistry (Ali et al., 2005).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[[(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(22)17-8-13(20)21)18-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,22)(H,18,23)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUXAAOTONMPRY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(5-Amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanamido)acetic acid

CAS RN

6610-42-0
Record name Benzyloxycarbonyl-L-glutaminylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6610-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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